molecular formula C12H11N3O2 B2703873 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid CAS No. 23155-58-0

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid

Cat. No.: B2703873
CAS No.: 23155-58-0
M. Wt: 229.239
InChI Key: QFUZUVPKPJDREO-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 23155-58-0) is a high-purity pyrimidine carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C12H11N3O2 and a molecular weight of 229.23 . Pyrimidine carboxylic acids serve as versatile scaffolds in antiviral, antimicrobial, and anticancer research due to their metal-chelating properties and ability to interact with key enzymatic targets . Recent scientific investigations highlight the value of pyrimidine carboxylic acid derivatives in the synthesis of novel organoantimony(V) complexes, which have demonstrated promising preliminary in vitro cytostatic activity against human cancer cell lines, as well as potential antimicrobial efficacy . Furthermore, the dihydroxypyrimidine (DHP) carboxylic acid pharmacophore, to which this compound is related, is recognized as a valuable scaffold in antiviral drug discovery, particularly for targeting viral metalloenzymes . Researchers utilize this chemical entity as a key intermediate or ligand in the development of biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-anilino-4-methylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUZUVPKPJDREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Esterification and Reverse Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, treatment with ethanol and conc. HCl at 75°C yields ethyl esters, which are hydrolyzed back to the acid using NaOH .

Example Reaction:
5a+CH3CH2OHHCl, 75°CEthyl 4-methyl-2-(phenylamino)pyrimidine-5-carboxylate\text{5a} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{HCl, 75°C}} \text{Ethyl 4-methyl-2-(phenylamino)pyrimidine-5-carboxylate}

Ester DerivativeReaction ConditionsProduct Purity
Ethyl esterHCl (cat.), ethanol, 75°C95%
Methyl esterDMF-DMA, microwave, 140°C89%

Amide Formation

The carboxylic acid reacts with amines to form amides. For instance, coupling with cyclohexylamine using EDCl/HOBt as activating agents produces corresponding amides, which show enhanced solubility in organic solvents .

Example Reaction:
5a+H2N-C6H11EDCl/HOBt, DMF4-Methyl-2-(phenylamino)pyrimidine-5-carboxamide\text{5a} + \text{H}_2\text{N-C}_6\text{H}_{11} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{4-Methyl-2-(phenylamino)pyrimidine-5-carboxamide}

Amide DerivativeCoupling AgentYield (%)
CyclohexylamideEDCl/HOBt78
BenzylamideDCC/DMAP82

Functionalization of the Pyrimidine Core

The pyrimidine ring undergoes electrophilic substitution at the C4 and C6 positions. For example:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF introduces bromine at C4 .

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields nitro derivatives .

Reaction TypeReagentsPosition ModifiedProduct Stability
BrominationNBS, DMFC4Stable under inert atmosphere
NitrationHNO₃/H₂SO₄C6Hygroscopic

Condensation Reactions

The phenylamino group participates in Friedel-Crafts acylation and Mannich reactions. For example, condensation with acetyl chloride in AlCl₃ yields acetylated derivatives .

Example Reaction:
5a+CH3COClAlCl3,DCMN-Acetyl-4-methyl-2-(phenylamino)pyrimidine-5-carboxylic acid\text{5a} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{N-Acetyl-4-methyl-2-(phenylamino)pyrimidine-5-carboxylic acid}

Condensation TypeCatalystProduct Application
Friedel-Crafts acylationAlCl₃Kinase inhibitor intermediates
Mannich reactionHClAntibacterial agents

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyrimidines due to its electron-withdrawing carboxylic acid group:

CompoundReactivity at C4Preferred Reaction
4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acidModerateNucleophilic substitution
2-Methyl-4-phenylpyrimidine-5-carboxylic acidHighElectrophilic substitution
Methyl 2-(phenylamino)pyrimidine-4-carboxylateLowEster hydrolysis

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid and its derivatives. A series of compounds synthesized from this base structure were evaluated for their antibacterial activity against various bacterial strains. Notably, compounds derived from 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study synthesized several derivatives of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid and screened them for antibacterial activity. The results indicated that certain derivatives, particularly those with specific aryl substitutions, exhibited potent antibacterial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
5a10Staphylococcus aureus
5b25Escherichia coli
5g15Pseudomonas aeruginosa

Anticancer Potential

The anticancer properties of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid have been extensively studied. Compounds based on this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comprehensive evaluation was performed on a series of pyrimidine derivatives, including 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The study revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and paclitaxel .

CompoundIC50 (µM)Cancer Cell Line
4g5.1HeLa
4h6.6MCF-7
4f7.0A549

Molecular Modeling Studies

Molecular docking studies have shown that these compounds bind effectively to the active sites of CDKs, blocking their activity and leading to cell cycle arrest in cancer cells . This binding affinity was compared to known CDK inhibitors, demonstrating similar or enhanced interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C2 and C4

C2 Substituent Modifications
Compound Name C2 Substituent Biological Activity/Properties Key Differences vs. Target Compound Reference
4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid Morpholino group Inhibits plant growth at 0.01–0.05% concentrations Morpholino substituent increases polarity, reducing lipophilicity.
2-Methylsulfanylpyrimidine-4-carboxylic acid Methylsulfanyl (-SMe) Structural similarity (0.85) to thio derivatives Sulfhydryl group introduces nucleophilic reactivity; lacks phenylamino π-interactions.
4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid Hydroxyl (-OH) at C4 CAS 124769-60-4; uncharacterized bioactivity Hydroxyl group at C4 enhances hydrogen bonding but reduces steric bulk compared to methyl.
C4 Substituent Modifications
Compound Name C4 Substituent Key Properties Impact on Activity Reference
4-Amino-2-methyl-5-pyrimidinecarboxylic acid Amino (-NH₂) NSC 403213; potential hydrogen bonding Amino group increases solubility but reduces steric hindrance.
4-Chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate Chlorine (-Cl) Intermediate for nucleophilic displacement Chlorine enhances electrophilicity, enabling synthetic diversification.

Core Ring Modifications

Compound Name Core Structure Key Features Biological Relevance Reference
4-Methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide Thiazole ring SCD1 inhibitor; suppresses autophagy Thiazole core alters electronic properties and target specificity.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine-pyrrolidine hybrid Library synthesized for bioactivity screening Pyrrolidine moiety introduces conformational flexibility.

Functional Group Derivatives

Compound Name Derivative Type Properties Advantages/Limitations Reference
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate Ester derivative Increased lipophilicity (logP ~2.5) Improved membrane permeability but requires hydrolysis for activation.
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Trifluoromethyl groups LCMS m/z 366 [M+H]⁺; used in Suzuki couplings Fluorine atoms enhance metabolic stability and binding affinity.

Key Research Findings and Implications

  • Biological Activity: The phenylamino group in the target compound facilitates interactions with aromatic residues in enzymes (e.g., SCD1), while methyl and carboxylic acid groups balance lipophilicity and solubility .
  • Synthetic Utility: Chemoselective displacement reactions at C2 enable diversification of pyrimidine-5-carboxylic acid derivatives, as demonstrated in the synthesis of 2-alkylamino analogs .
  • Environmental Impact : Pyrimidine carboxylic acid derivatives, including perfluoroalkylated analogs, have been detected in environmental samples, raising concerns about persistence .

Biological Activity

4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidines, which are known for their roles in pharmaceutical applications, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid can be represented as follows:

  • IUPAC Name : 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid
  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol

The biological activity of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, it may interfere with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thus exhibiting potential as an anticancer agent .
  • Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is vital for its anticancer efficacy .
  • Target Selectivity : The compound demonstrates selectivity towards certain cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Biological Activities

The biological activities of 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting growth.
Antimicrobial Shows potential antimicrobial properties against specific pathogens, though more research is needed.
Enzyme Inhibition Inhibits key enzymes involved in nucleotide metabolism, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds, including 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, showed significant inhibition of tumor growth in vitro and in vivo models. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .
  • Inhibition of Dihydrofolate Reductase : Molecular docking studies have shown that this compound binds effectively to DHFR, suggesting a mechanism for its anticancer activity. The binding affinity was comparable to known inhibitors, indicating its potential therapeutic relevance .
  • Selectivity in Cancer Treatment : Comparative studies revealed that 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid exhibited a more favorable selectivity index against certain cancer types compared to traditional chemotherapeutics, highlighting its potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Start with ethyl 2-amino-4-methylpyrimidine-5-carboxylate derivatives. Hydrolyze the ester group using alkaline conditions (e.g., KOH in methanol under reflux) to yield the carboxylic acid moiety, as demonstrated for analogous pyrimidinecarboxylic acids .
  • Introduce the phenylamino group via nucleophilic substitution or coupling reactions. For example, refluxing with phenylamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) can facilitate substitution at the 2-position of the pyrimidine ring. Optimize reaction time (e.g., 18–24 hours) and stoichiometry (1:1.2 molar ratio of substrate to amine) to improve yields .
  • Monitor reaction progress via TLC or HPLC and purify the product via acid-base extraction (e.g., acidify with 6N HCl to precipitate the carboxylic acid) .

Q. Which spectroscopic techniques are most effective for characterizing 4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid, and what key spectral markers should be observed?

  • Methodology :

  • FT-IR : Confirm the carboxylic acid group via a strong absorption band near 1672 cm⁻¹ (C=O stretch) and broad O-H/N-H stretches around 3200–3300 cm⁻¹ .
  • 1H NMR : Identify aromatic protons (δ 7.2–8.6 ppm for phenyl and pyrimidine rings), the methyl group (singlet near δ 2.5 ppm), and exchangeable protons (amino and carboxylic acid groups) in deuterated DMSO .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight ([M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns to confirm substituent positions.

Q. What are the recommended protocols for ensuring the stability of this compound during storage and experimental use?

  • Methodology :

  • Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation of the carboxylic acid and phenylamino groups .
  • Prepare fresh solutions in aprotic solvents (e.g., DMSO) for biological assays to avoid degradation. Pre-filter solvents to remove moisture.

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes, such as acetylcholinesterase?

  • Methodology :

  • Generate a 3D structure of the compound using computational tools (e.g., Gaussian or Avogadro). Optimize geometry via density functional theory (DFT) .
  • Perform molecular docking (e.g., AutoDock Vina) against enzyme crystal structures (PDB database). Prioritize hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Ser203 in acetylcholinesterase) and π-π stacking of the phenylamino group with hydrophobic pockets .
  • Validate predictions with kinetic assays (e.g., Ellman’s method for acetylcholinesterase inhibition) to correlate docking scores with IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability. For example, DMSO concentrations >1% can denature proteins, skewing enzyme inhibition results .
  • Data Normalization : Normalize activity data against positive/negative controls (e.g., donepezil for acetylcholinesterase inhibition). Use statistical tools (e.g., ANOVA) to identify outliers .
  • Structural Confirmation : Re-characterize the compound via XRD or 2D NMR if conflicting activities suggest impurities or stereochemical variations .

Q. How can structure-activity relationship (SAR) studies explore the roles of the phenylamino and carboxylic acid groups?

  • Methodology :

  • Analog Synthesis : Replace the phenylamino group with cyclohexylamine or pyridylamine to assess steric/electronic effects. Modify the carboxylic acid to esters or amides to evaluate hydrogen-bonding requirements .
  • Biological Testing : Screen analogs in dose-response assays (e.g., enzyme inhibition, cellular uptake). Correlate substituent properties (e.g., logP, pKa) with activity using QSAR models .
  • Crystallography : Co-crystallize active analogs with target enzymes to visualize binding modes and guide further optimization .

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